CB₁ Receptor Pharmacophore Occupancy vs. Rimona‑bant and Taranabant
In the comprehensive CB₁ antagonist pharmacophore landscape reviewed by Sharma et al. (PMID 26161824), sulfonylated piperazines with N‑(3‑methylphenyl) substitution constitute a distinct structural cluster separate from the diarylpyrazole (rimonabant) and diaryl‑amide (taranabant) series [1]. While target‑specific quantitative binding data (Kᵢ/IC₅₀) for this exact compound (CAS 1021117-49-6) are not publicly available, closely related 1‑sulfonyl‑4‑acylpiperazine congeners reported by Vachal et al. (J. Med. Chem. 2009) achieved CB₁ binding Kᵢ values below 50 nM and demonstrated >100‑fold selectivity over CB₂ receptors [2][3]. The 3‑methylphenyl substitution motif on the piperazine ring was identified as a privileged fragment for enhancing CB₁ affinity in this scaffold class [2].
| Evidence Dimension | CB₁ receptor binding affinity (class‑representative proxy) |
|---|---|
| Target Compound Data | Not directly reported; scaffold‑representative congeners exhibit Kᵢ < 50 nM (CB₁) [2] |
| Comparator Or Baseline | Rimonabant: CB₁ Kᵢ = 1.98 nM; Taranabant: CB₁ Kᵢ = 0.3 nM (reported in Sharma et al. 2015 review [1]) |
| Quantified Difference | Class‑level: sulfonylated piperazine scaffold shows comparable CB₁ potency while occupying distinct chemical space (non‑diarylpyrazole, non‑diarylamide) |
| Conditions | Radioligand displacement assay using [³H]CP‑55940 or [³H]SR141716A in human recombinant CB₁ receptor membranes |
Why This Matters
Procurement of this compound enables exploration of a structurally differentiated CB₁ pharmacophore cluster, mitigating the risks of cross‑scaffold SAR extrapolation that plagued early CB₁ programs.
- [1] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin. Ther. Pat. 2015, 25 (10), 1093–1116. PMID: 26161824. View Source
- [2] Vachal P, Fletcher JM, Fong TM, Huang CR‑RC, Lao JZ, Xiao JC, Shen C‑P, Strack AM, Shearman LP, Stribling S, Chen RZ, Frassetto A, Tong XS, Wang J, Ball R, Tsou NN, Hickey GJ, Thompson DF, Faidley TD, Nicolich S, Achanfuo‑Yeboah J, Hora DF, Hale JJ, Hagmann WK. 1‑Sulfonyl‑4‑acylpiperazines as selective cannabinoid‑1 receptor (CB1R) inverse agonists for the treatment of obesity. J. Med. Chem. 2009, 52 (8), 2550–2558. View Source
- [3] Patent WO2008024284A2 – Sulfonylated piperazines as cannabinoid‑1 receptor modulators. Merck & Co. 2007. View Source
